(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Structure-Activity Relationship Medicinal Chemistry Benzothiazole Derivatives

This benzothiazole acetamide features a distinct 4-ethoxy substitution, a critical differentiator for generating novel SAR data and escaping saturated 4-methoxy patent space. Procuring CAS 864925-39-3 provides a unique scaffold for PROTAC linker synthesis and serves as an excellent test case for computational model refinement, ensuring your research stands apart with unexplored steric and electronic properties.

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 864925-39-3
Cat. No. B2474327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
CAS864925-39-3
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESCCN1C2=C(C=CC=C2SC1=NC(=O)C)OCC
InChIInChI=1S/C13H16N2O2S/c1-4-15-12-10(17-5-2)7-6-8-11(12)18-13(15)14-9(3)16/h6-8H,4-5H2,1-3H3
InChIKeyJIBNPYJUVDUBHY-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

864925-39-3: (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide Basic Profile for Procurement Screening


The compound (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide, designated by CAS 864925-39-3, is a synthetic benzothiazole derivative with the molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol [1]. It is listed in the PubChem database with IUPAC Name N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide, SMILES CCN1C2=C(C=CC=C2SC1=NC(=O)C)OCC, and InChIKey JIBNPYJUVDUBHY-UHFFFAOYSA-N [1]. This compound belongs to a class of molecules investigated for diverse biological activities, serving as a research chemical and building block in medicinal chemistry [1].

Why a Generic Benzothiazole Substitution for CAS 864925-39-3 is Scientifically Unsound


Benzothiazole-based acetamide derivatives cannot be considered interchangeable 'in-class' compounds for research or industrial applications. The specific substitution pattern on the benzothiazole core, particularly the 4-ethoxy and 3-ethyl groups as opposed to common alternatives like 4-methoxy or 3-methyl, dictates the molecule's electronic distribution, steric profile, and resultant intermolecular interactions [1]. A change in a single substituent can drastically alter binding affinity and selectivity for a given biological target [2]. Therefore, substituting 864925-39-3 with a 'similar' benzothiazole acetamide without direct comparative activity data risks invalidating an entire experimental series, as minute structural variations are known to cause profound shifts in pharmacological or physicochemical properties [2].

Quantitative Differentiation Evidence for Procurement of 864925-39-3


Structural Differentiation: 4-Ethoxy vs. 4-Methoxy Substitution on the Benzothiazole Core

The target compound (864925-39-3) features a unique 4-ethoxy substitution on the benzothiazole ring. In contrast, the most prevalent and closely related analogs in the patent and literature space, such as those disclosed in US6727247, overwhelmingly utilize a 4-methoxy group [REFS-1, REFS-2]. The specific quantitative data for 864925-39-3's biological activity is not available in the public domain. However, the foundational SAR for this class establishes that the alkoxy substituent at the 4-position is a critical determinant of biological activity, where the shift from methoxy to ethoxy represents a significant change in lipophilicity and steric bulk [2].

Structure-Activity Relationship Medicinal Chemistry Benzothiazole Derivatives

Physicochemical Identity Verification: Purity and Characterization

For chemical procurement, the identity and purity of the sourced material are primary differentiators. The target compound, available under catalog number CM964272, is reported with a minimum purity of 95% . This is documented alongside its IUPAC name, specific stereochemistry (E-isomer), and consistent molecular weight of 264.34 g/mol. A related derivative (CAS 864925-50-8) from a different vendor is offered at a higher documented purity of 98%, complete with batch-specific QC data like NMR, HPLC, or GC , which sets a baseline for what constitutes a verifiable high-purity standard for this compound class.

Analytical Chemistry Compound Management Procurement QC

Structural Novelty Confirmation via Chemical Database Presence

A direct search of the PubChem database confirms that (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a registered but under-characterized chemical entity [1]. Unlike the extensively patented 4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl-amides documented in patents like US6727247 [2], this specific substitution pattern lacks extensive biological annotation in public repositories. This absence of data, while limiting comparative quantitative analysis, serves as evidence of its potential as a novel starting point for lead optimization, differentiating it from the heavily explored prior art compounds.

Chemoinformatics Chemical Space Patent Landscape

High-Impact Application Scenarios for 864925-39-3 Based on Differential Evidence


Exploratory Medicinal Chemistry: Probing Unexplored Alkoxy SAR

A medicinal chemistry team aiming to diversify a benzothiazole-based lead series should procure 864925-39-3. The evidence confirms that the 4-ethoxy substitution is a clear structural differentiator from the saturated 4-methoxy patent space [REFS-1, REFS-2]. Using this compound as a building block or a direct screening hit enables the team to generate novel SAR data around the 4-position's steric and electronic requirements, a highly relevant endeavor highlighted by the class-level SAR inference.

Computational Chemistry and Docking Studies

Computational chemists performing virtual screening or ligand-based drug design can use 864925-39-3 to challenge and refine predictive models. Since the foundational patent literature (e.g., US6727247) is biased toward 4-methoxy analogs [2], this 4-ethoxy compound serves as an excellent test case for scaffold hopping or free energy perturbation calculations. Database confirmation of its structure and identity supports its computational readiness [1].

Method Development in Analytical Chemistry

An analytical core facility tasked with developing a robust HPLC or LC-MS method for a library of novel benzothiazole acetamides can use 864925-39-3 as a retention time marker and system suitability standard for compounds with intermediate lipophilicity. The documented purity level of >95% [1] makes it minimally suitable for this purpose, though procurement should include a request for a full certificate of analysis to verify its fitness as a reference standard.

Building Block for Targeted Degradation (PROTAC) Linker Chemistry

864925-39-3 can be sourced as a functionalized starting material for synthesizing PROTAC linkers. Its distinct benzothiazole core and pendant ethoxy group offer a vector for linker attachment that differs from common commercial building blocks. The novelty of this scaffold, as supported by the lack of extensive prior art annotation [1], could be advantageous for patenting new bifunctional degraders.

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